![molecular formula C17H20ClNO B1389342 N-(3-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine CAS No. 1040688-07-0](/img/structure/B1389342.png)
N-(3-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine
Overview
Description
N-(3-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine, also known as 3-chloro-2-methylphenyl-2-(3-methylphenoxy)propylamine, is an organic compound that is used in a variety of scientific research applications. It is a colorless to pale yellow liquid with a pungent odor. This compound is used in a variety of scientific experiments, including synthesizing new compounds, researching the mechanism of action, and studying biochemical and physiological effects.
Scientific Research Applications
N-(3-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine has a variety of scientific research applications. It is used as a starting material in the synthesis of various compounds, including drugs, pesticides, and other organic compounds. It is also used as a catalyst in organic reactions and as a reagent in the preparation of certain compounds. In addition, it has been used in the study of the mechanism of action of certain drugs, as well as in the study of the biochemical and physiological effects of certain compounds.
Mechanism of Action
The mechanism of action of N-(3-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine is not well understood. However, it is believed that the compound binds to certain proteins in the body, which then leads to the activation of certain pathways. This activation can result in a variety of effects, including changes in gene expression, changes in enzyme activity, and changes in cell signaling.
Biochemical and Physiological Effects
N-(3-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine has been studied for its biochemical and physiological effects. It has been found to have an effect on the expression of certain genes, as well as on the activity of certain enzymes. It has also been shown to have an effect on cell signaling pathways, and has been found to have an effect on the uptake of certain drugs.
Advantages and Limitations for Lab Experiments
N-(3-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine has a variety of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to obtain and is relatively inexpensive. In addition, it is relatively stable, and can be stored for long periods of time without degradation. One limitation is that it is not very soluble in water, so it can be difficult to use in certain experiments.
Future Directions
N-(3-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine has the potential to be used in a variety of scientific research applications. One possible future direction is the exploration of the compound's effects on the expression of certain genes. Additionally, further research could be done on the compound's effects on cell signaling pathways, as well as on the uptake of certain drugs. Another possible future direction is the exploration of the compound's potential use as a catalyst in organic reactions. Finally, further research could be done on the compound's effects on biochemical and physiological processes in the body.
properties
IUPAC Name |
3-chloro-2-methyl-N-[2-(3-methylphenoxy)propyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c1-12-6-4-7-15(10-12)20-13(2)11-19-17-9-5-8-16(18)14(17)3/h4-10,13,19H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADWWWCYWBZKMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)CNC2=C(C(=CC=C2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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